Guanylyl imidodiphosphate

Adenylate cyclase G-protein activation Signal transduction

Guanylyl imidodiphosphate (GMP-PNP) is a non-hydrolyzable GTP analog widely used in G-protein signaling, cytoskeletal dynamics, and protein translocation studies. The β-γ bridging oxygen is replaced with nitrogen, conferring complete resistance to GTPase hydrolysis. - Activates G-proteins without supraphysiological stimulation, providing physiologically relevant adenylate cyclase modulation (Pfeuffer & Helmreich, 1975). - Supports native-like microtubule polymerization with GTP-comparable assembly rates and length distributions, unlike GMP-PCP which alters polymer characteristics. - Inhibits guanylate cyclase with Ki 0.4-0.8 mM, enabling competitive inhibition at lower concentrations than GTPγS. Reliable supply for cell-free reconstitution, receptor signaling, and structural biology workflows.

Molecular Formula C10H16N6Na3O14P3
Molecular Weight 606.16 g/mol
CAS No. 148892-91-5
Cat. No. B031409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanylyl imidodiphosphate
CAS148892-91-5
Synonyms5’-Guanylic Acid Monoanhydride with Imidodiphosphoric Acid Trisodium Salt; 
Molecular FormulaC10H16N6Na3O14P3
Molecular Weight606.16 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+].[Na+]
InChIInChI=1S/C10H17N6O13P3.3Na.H2O/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;1H2/q;3*+1;/p-3/t3-,5-,6-,9-;;;;/m1..../s1
InChIKeyAVHZFABRVPIWCT-ZVQJTLEUSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Guanylyl Imidodiphosphate (GMP-PNP) CAS 148892-91-5: A Defined Non-Hydrolyzable GTP Analog for G-Protein Research Procurement


Guanylyl imidodiphosphate (GMP-PNP, also referred to as Gpp(NH)p) is a synthetic, non-hydrolyzable analog of guanosine triphosphate (GTP), wherein the oxygen atom bridging the β- and γ-phosphates is replaced by a nitrogen atom [1]. This structural modification confers complete resistance to hydrolysis by GTPase enzymes, enabling GMP-PNP to bind tightly and irreversibly activate G-proteins in the presence of Mg²⁺ [2]. As a result, GMP-PNP serves as a critical tool for stabilizing and studying the active conformation of GTP-binding proteins across a wide range of experimental systems.

Why Generic GTP Analog Substitution is Inadequate: Differentiating Guanylyl Imidodiphosphate (GMP-PNP) for Precise Experimental Outcomes


The class of 'non-hydrolyzable GTP analogs' includes several compounds with distinct chemical modifications that profoundly influence their biochemical behavior. Simple interchange between GMP-PNP, GTPγS, or GMP-PCP is scientifically unsound because each analog exhibits unique binding affinities, activation kinetics, and substrate efficiencies for specific GTPases and effector enzymes. These differences can lead to drastically divergent experimental outcomes, such as varying degrees of enzyme activation, different cellular responses, or even off-target effects, making careful analog selection essential for data reproducibility and accurate mechanistic interpretation [1].

Guanylyl Imidodiphosphate (GMP-PNP) Quantitative Differentiation: Head-to-Head Comparative Evidence for Scientific Selection


G-Protein Activation Potency: GMP-PNP Demonstrates Intermediate Efficacy Compared to GTPγS and GMP-PCP in Adenylate Cyclase Stimulation

In a direct comparative study on pigeon erythrocyte membrane adenylate cyclase, metabolically stable GTP analogs were found to be 10-40 times more potent activators than GTP itself. GMP-PNP (Gpp(NH)p) exhibited an intermediate activation potency, being more effective than GMP-PCP (Gpp(CH2)p) but less effective than GTPγS [1].

Adenylate cyclase G-protein activation Signal transduction

Binding Affinity to G-Protein Regulatory Sites: GMP-PNP Displays a High-Affinity Kd of 0.7 x 10⁻⁷ M, Superior to GMP-PCP

Direct binding studies using radiolabeled analogs revealed that GMP-PNP ((¹⁴C)Gpp(NH)p) binds to regulatory sites on pigeon erythrocyte membranes with a dissociation constant (Kd) of 0.7 x 10⁻⁷ M. This affinity is significantly higher than that of its methylene analog, GMP-PCP ((³H)Gpp(CH2)p), which exhibited a Kd of 2.4 x 10⁻⁷ M [1].

G-protein Binding affinity Receptor pharmacology

Efficiency as a Guanylate Cyclase Substrate: GMP-PNP is a Poor Substrate (~5% Efficiency) Compared to GTPγS (~85% Efficiency)

In rod outer segment guanylate cyclase assays, the ability of non-hydrolyzable analogs to serve as substrates was quantified relative to GTP. GTPγS substituted for GTP with approximately 85% efficiency. In stark contrast, GMP-PNP was a very poor substrate, exhibiting only about 5% of the efficiency of GTP [1].

Guanylate cyclase Enzyme kinetics Nucleotide metabolism

Inhibition of Guanylate Cyclase: GMP-PNP is a Stronger Competitive Inhibitor (Ki 0.4-0.8 mM) than GTPγS (Ki 0.65-2.0 mM)

As competitive inhibitors of rod disk membrane guanylate cyclase with magnesium as cofactor, GMP-PNP exhibited an inhibition constant (Ki) range of 0.4-0.8 mM, whereas GTPγS had a Ki range of 0.65-2.0 mM. This indicates that GMP-PNP is a more potent inhibitor of this enzyme than GTPγS [1].

Guanylate cyclase Enzyme inhibition Nucleotide signaling

Relative Binding Affinity for eIF-2: GMP-PNP (GppNHp) Shows Weaker but Significant Binding Compared to GTP and GTPγS

In a study of protein synthesis initiation factor 2 (eIF-2) from Xenopus laevis oocytes, the relative affinities of GTP analogs were determined by their ability to inhibit [³H]GDP·eIF-2 binary complex formation. GMP-PNP (GppNHp) demonstrated weaker binding compared to GTP and GTPγS but still bound significantly, ranking higher than 2′,3′-dialdehyde GTP (oGTP) [1].

Translation initiation Protein synthesis eIF-2

Optimizing Research Outcomes: Defined Application Scenarios for Guanylyl Imidodiphosphate (GMP-PNP) Based on Comparative Evidence


Studying Adenylate Cyclase Activation without Maximal G-Protein Over-Stimulation

When investigating receptor-mediated adenylate cyclase activation, using GMP-PNP instead of GTPγS provides a more physiologically relevant level of G-protein stimulation. As demonstrated by Pfeuffer and Helmreich (1975), GMP-PNP is a potent activator but does not induce the supraphysiological activation seen with GTPγS, making it ideal for studies where pathway modulation, rather than complete and irreversible activation, is the focus [1].

Investigating Guanylate Cyclase Regulation via Competitive Inhibition

For experiments designed to probe the regulatory mechanisms of guanylate cyclase, GMP-PNP is the superior tool. Its lower Ki (0.4-0.8 mM) compared to GTPγS (0.65-2.0 mM) allows for effective competitive inhibition of the enzyme at lower concentrations [1]. This property is critical for dissecting the role of guanylate cyclase in complex signaling networks without introducing high concentrations of nucleotide analogs that could cause off-target effects.

Stabilizing Microtubule Dynamics in Assembly/Disassembly Assays

GMP-PNP is the preferred reagent for microtubule polymerization studies where GTP hydrolysis is to be prevented without altering the fundamental assembly process. Research has shown that microtubules assembled with GMP-PNP exhibit similar rates and extents of assembly, length distributions, and drug-induced depolymerization profiles to those formed with GTP, while GMP-PCP leads to more rapid assembly and altered polymer characteristics [1]. This makes GMP-PNP the appropriate choice for 'locked' state experiments requiring a close mimic of the native GTP-bound microtubule.

Probing GTP-Dependent Translocation and Protein Insertion Mechanisms

In cell-free systems reconstituting complex processes like light-harvesting chlorophyll protein (LHCP) insertion into thylakoid membranes, GMP-PNP has been shown to support the insertion reaction, proving that GTP hydrolysis is not a prerequisite for this step [1]. This application is crucial for delineating the distinct roles of GTP binding versus hydrolysis in multi-step GTPase-driven pathways.

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